2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Description
Structure
3D Structure
Properties
CAS No. |
919120-45-9 |
|---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
2-ethyl-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indole |
InChI |
InChI=1S/C14H18N2/c1-2-16-9-5-8-14-12(10-16)11-6-3-4-7-13(11)15-14/h3-4,6-7,15H,2,5,8-10H2,1H3 |
InChI Key |
NDMJXDNSSNTTCR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=C(C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Example 1: Heating in Acetic Acid
A typical preparation involves mixing tryptamine (3.2 g) with 2-bromo-2-formyl propane (3 g) in acetic acid (150 cm³), followed by heating under nitrogen for an extended period (up to 15 hours). The product is then isolated through solvent removal and chromatography.
Example 2: Rhodium(II) Catalysis
In a more advanced method using Rhodium(II) catalysis, a mixture of isatin-derived N-sulfonyl triazole and indole is heated in dichloroethane at controlled temperatures. This method has shown promising yields (up to 78%) and demonstrates the versatility of transition metal catalysis in synthesizing complex indole derivatives.
Characterization of Products
The synthesized compounds are typically characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Thin Layer Chromatography (TLC). For instance:
- NMR data for one synthesized compound indicated chemical shifts consistent with the expected structure:
$$
\text{NMR (CDCl}_3\text{): } \delta = \text{1.03 (t), } \text{1.77 (m), } \text{2.76 (q)}
$$
This data confirms the successful incorporation of ethyl groups and other substituents into the indole framework.
The preparation methods for this compound are diverse and can be tailored based on available reactants and desired outcomes. The methodologies discussed highlight both traditional approaches involving amination and reduction as well as modern catalytic strategies that enhance yield and efficiency. Future research may focus on optimizing these methods further to improve scalability and reduce environmental impact.
Chemical Reactions Analysis
Domino Reaction with Dimethyl Acetylenedicarboxylate (DMAD)
This reaction triggers a tandem ring-expansion process under mild conditions:
-
Reagents : DMAD (1.2 mmol), methanol solvent
-
Products :
Mechanistic Highlights :
-
DMAD initiates nucleophilic attack at the azepine nitrogen, followed by -hydride shift and ring expansion from 7- to 9-membered azonine .
-
Crystallographic analysis confirms the fused bicyclic structure of I (Fig. 1) .
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 2 hours | |
| Temperature | 298 K (room temp) | |
| Yield of I | 22% | |
| Crystallization Solvent | Ethyl acetate/hexane (1:1) |
Key Transformations:
-
Alkylation : Reacts with alkyl halides (e.g., 2-(chloromethyl)oxirane) using NaH/DMF at 40°C to form N-alkylated derivatives .
-
Acylation : Benzoylation with acid chlorides in chloroform/pyridine yields acylated products .
Representative Procedure for Alkylation :
-
Substrate (1 mmol), alkyl halide (1.2 mmol), NaH (1.5 mmol) in DMF.
-
Stir at 40°C for 4–6 hours.
-
Purify via silica chromatography (ethyl acetate/hexane).
| Derivative Type | Reagent | Yield Range | Application |
|---|---|---|---|
| N-Alkylated | 2-(Chloromethyl)oxirane | 63–98% | Antipsychotic agents |
| Acylated | Benzoyl chloride | 45–70% | Anti-inflammatory |
Biological Activity of Azoninoindole Derivatives
The ring-expanded product I exhibits cholinesterase inhibition:
Therapeutic Implications :
-
Potential anti-Alzheimer’s activity due to dual AChE/BChE inhibition .
-
Structural analogs show anxiolytic, anticonvulsant, and muscle relaxant properties .
Palladium-Catalyzed Annulation Reactions
The compound participates in C–H activation/alkylation cascades:
-
Conditions : DMA solvent, 120°C, 24 hours
-
Product : 3-Phenyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole (52% yield)
| Catalyst | Base | Solvent | Yield |
|---|---|---|---|
| PdCl₂(MeCN)₂ | K₂CO₃ | DMA | 52% |
Hydrogen-Bonded Supramolecular Assembly
Crystalline I forms zigzag chains via N–H···O interactions (Table 1) :
| D–H···A | H···A (Å) | D···A (Å) |
|---|---|---|
| N8–H8···O1 | 2.234 | 3.013 |
Scientific Research Applications
Neuropharmacology
Recent studies have highlighted the potential of 2-ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole as an inhibitor of acetylcholinesterase and butyrylcholinesterase. These enzymes are critical in the breakdown of acetylcholine in the brain, and their inhibition is a promising strategy for developing anti-Alzheimer's drugs. The compound demonstrated inhibitory activities of 33.1 µM against acetylcholinesterase and 89.1 µM against butyrylcholinesterase in vitro tests .
Antianoxic Activity
The compound has been reported to possess antianoxic properties, making it potentially useful for treating disorders related to alertness and cognitive functions impaired by cerebrovascular damage or cerebral sclerosis in geriatric patients . This application could be particularly relevant in developing therapies for conditions such as stroke recovery or age-related cognitive decline.
Synthesis Overview
- Starting Material : this compound
- Reagents : Dimethyl acetylenedicarboxylate
- Solvent : Methanol
- Conditions : Stirring at room temperature for several hours
- Outcome : Formation of nine-membered azonine ring structures with subsequent biological activity testing.
Case Study 1: Inhibition of Cholinesterases
A study focused on the synthesis of derivatives from this compound demonstrated its efficacy as an acetylcholinesterase inhibitor. The findings suggest that modifications to the compound could enhance its inhibitory potency and selectivity .
Case Study 2: Antioxidant Properties
Another research avenue explored the antioxidant properties of derivatives derived from this compound. Initial results indicated potential protective effects against oxidative stress in neuronal cells .
Mechanism of Action
The mechanism of action of 2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole involves its interaction with specific molecular targets and pathways. For instance, it has been found to exhibit affinity towards histamine H1 and serotonin 5-HT2C receptors . By binding to these receptors, the compound can modulate neurotransmitter release and influence various physiological processes.
In the context of Alzheimer’s disease, the compound’s inhibition of acetylcholinesterase and butyrylcholinesterase helps to increase the levels of acetylcholine in the brain, thereby improving cognitive function . Its anticancer activity is attributed to its ability to interfere with cell cycle progression and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Key Findings :
- The ethyl group in HHAI provides optimal lipophilicity for BChE binding, achieving nanomolar inhibition and 1,000-fold selectivity over AChE .
- Phenylalkyl substituents (e.g., benzyl) enhance BChE inhibition but reduce selectivity compared to the ethyl analog .
- Amino-substituted derivatives exhibit reduced BChE activity and increased neuronal toxicity, likely due to altered charge distribution and solubility .
Core-Modified Azepinoindoles
Azoninoindoles
HHAI serves as a precursor for synthesizing azoninoindoles (e.g., dimethyl 4-ethyl-11-fluoro-azonino[5,6-b]indole-2,3-dicarboxylate) via domino reactions.
Reserpine and Ajmalicine
Classical indole alkaloids like reserpine and ajmalicine share structural motifs with HHAI but differ in activity. Reserpine (IC50 > 50 µM for BChE) is less potent, while HHAI’s selectivity and neuroprotection make it superior for AD applications .
Solubility and Pharmacokinetic Profiles
- HHAI: Limited aqueous solubility due to nonpolar ethyl and fused-ring systems.
- N2-Phenylalkyl Derivatives : Increased lipophilicity exacerbates solubility issues, complicating in vivo administration .
Biological Activity
2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on various research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through a series of chemical reactions involving dimethyl acetylenedicarboxylate and a hexahydroazepine precursor. The resultant structure features a nine-membered azonine ring fused with an indole moiety. The crystal structure of this compound has been confirmed via X-ray diffraction studies, revealing significant hydrogen bonding interactions that contribute to its stability and biological activity .
Cholinesterase Inhibition
One of the most notable biological activities of this compound is its inhibitory effect on cholinesterases. In vitro studies have demonstrated that this compound exhibits significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with inhibition constants of 33.1 mM and 89.1 mM respectively. These findings suggest its potential as a candidate for developing new anti-Alzheimer's drugs .
| Enzyme | Inhibition Constant (mM) |
|---|---|
| Acetylcholinesterase (AChE) | 33.1 |
| Butyrylcholinesterase (BChE) | 89.1 |
Neuroprotective Effects
The compound's structural features may contribute to neuroprotective effects. Research indicates that compounds with similar bicyclic structures often exhibit properties that could protect neuronal cells from degeneration. The presence of the hexahydroazepine ring may enhance interactions with neurotransmitter receptors or enzymes involved in neuroprotection .
Case Studies
Several studies have explored the potential therapeutic applications of compounds related to this compound:
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds derived from similar structures have shown promise in improving cognitive function and reducing amyloid plaque formation.
- Inhibition Studies : A comparative study highlighted that derivatives with modifications on the indole ring exhibited varied inhibition profiles against cholinesterases and other targets relevant to neurodegeneration .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole, and what are their limitations?
- Methodological Answer : The compound is typically synthesized via multi-component reactions, such as the Ugi reaction. For example, a three-component reaction using substituted indole derivatives, aldehydes, and amines under acidic conditions can yield azepinoindole scaffolds. However, challenges include moderate yields (e.g., 51% in similar syntheses) and the need for rigorous purification due to byproducts . Limitations arise from steric hindrance in the indole moiety and sensitivity to reaction conditions (e.g., pH, solvent polarity) .
Q. How can researchers confirm the identity and purity of this compound given limited supplier-provided analytical data?
- Methodological Answer : Suppliers like Sigma-Aldrich do not provide analytical data, necessitating independent validation. Techniques include:
- 1H/13C NMR : Compare observed chemical shifts (e.g., δ 1.96–2.05 ppm for methylene groups, δ 7.13–7.70 ppm for aromatic protons) with literature values .
- HPLC-MS : Verify molecular ion peaks (expected m/z: 186.259 for [M+H]+) and assess purity (>95%) .
- Elemental Analysis : Confirm %C, %H, and %N align with theoretical values (C12H14N2: C 77.38%, H 7.58%, N 15.04%) .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : Resolves stereochemistry and ring fusion patterns. Key signals include indole NH (~δ 8.15 ppm) and azepine ring protons (δ 3.26–4.30 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch ~3400 cm⁻¹, C=C aromatic ~1600 cm⁻¹) .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Tools like the ACD/Labs Percepta Platform predict reaction pathways and transition states, reducing trial-and-error approaches .
- DFT Calculations : Model steric and electronic effects of substituents to guide catalyst selection (e.g., Brønsted acids for imine formation) .
- Machine Learning : Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions (e.g., THF at 50°C for multicomponent reactions) .
Q. What strategies address low yields in multi-component reactions for azepinoindole derivatives?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while additives like Na2S2O3 improve reaction efficiency .
- Catalyst Screening : Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., proline derivatives) can accelerate key steps like cyclization .
- Factorial Design : Use a 2^k design to test variables (temperature, stoichiometry) and identify critical factors .
Q. How do researchers resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HeLa vs. MCF-7) and protocols (e.g., MTT vs. ATP assays) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., cytotoxicity IC50 ranges) and outliers .
- Mechanistic Studies : Use knock-out models or receptor-binding assays to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
